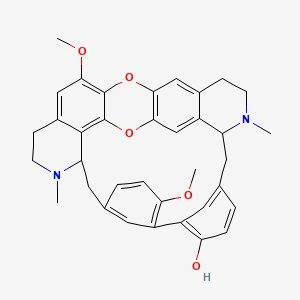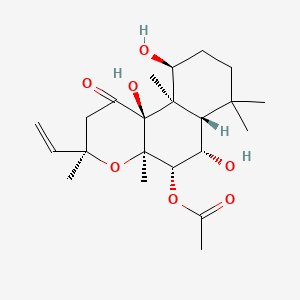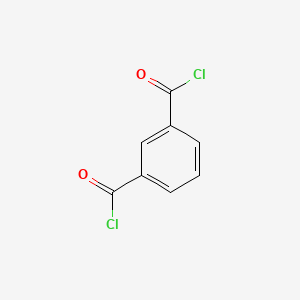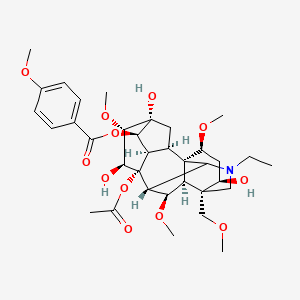
苯胂氧化物
描述
苯胂氧化物是一种有机金属化合物,其经验式为C₆H₅AsO。 它包含一个苯基和一个氧原子,两者都与一个砷原子相连 。尽管其经验式简单,但苯胂氧化物不含砷氧双键。 相反,它形成一个环状寡聚体,通常以四聚体的形式结晶 。
科学研究应用
苯胂氧化物在科学研究中有多种应用:
生物化学: 它被用于研究配体-受体结合,因为它对硫醇中的硫原子具有高亲和力,与蛋白质结构中相邻的半胱氨酸残基形成稳定的配合物.
亲和层析: 苯胂氧化物被固定在树脂上用于亲和层析,选择性地结合具有相邻半胱氨酸的结构.
废水分析: 它用作碘量法测定废水中残留氯的还原剂.
电化学传感器: 苯胂氧化物用于开发检测饮用水中砷的传感器.
作用机制
苯胂氧化物主要通过与硫醇基团的相互作用发挥作用。 它与相邻的硫醇形成稳定的配合物,相邻的硫醇是指蛋白质结构中紧密相邻的一对半胱氨酸残基 。 这种相互作用可以通过结合到它们的活性位点来抑制蛋白酪氨酸磷酸酶等酶的功能 。 此外,苯胂氧化物可以通过与细胞表面上的蛋白质二硫键异构酶相互作用,诱导白细胞中L-选择素的脱落 。
生化分析
Biochemical Properties
Phenylarsine oxide plays a significant role in biochemical reactions due to its ability to form stable complexes with vicinal cysteine residues in protein structures. This property makes it useful for studying ligand-receptor binding and for affinity chromatography by immobilizing it on a resin . Phenylarsine oxide inhibits tyrosine phosphatases without affecting tyrosine kinase activity, making it a metabolic poison . It also stimulates mitochondrial ion fluxes and inhibits the internalization of cell surface receptors .
Cellular Effects
Phenylarsine oxide has been shown to induce apoptosis in various cell types, including human hepatocellular carcinoma (HepG2) cells. It activates apoptosis-related proteins such as caspase-3 and -9 and poly-ADP ribose polymerase in a dose- and time-dependent manner . Phenylarsine oxide also increases intracellular reactive oxygen species (ROS) specifically in the mitochondria and endoplasmic reticulum, leading to cytotoxicity . Additionally, it inhibits cell proliferation and induces apoptosis in Bax- and Bak-deficient cancer cells .
Molecular Mechanism
At the molecular level, phenylarsine oxide exerts its effects by binding to vicinal sulfhydryl groups of proteins, forming stable ring structures . This binding inhibits the action of many thiol-containing enzymes and affects human endothelial cell permeability through the induction of occludin proteolysis . Phenylarsine oxide also elevates intracellular calcium levels in thymocytes and inhibits Ca²⁺-dependent ATPase activity in both thymocytes and sarcoplasmic reticulum from skeletal muscle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylarsine oxide change over time. It has been observed to induce apoptosis in a time-dependent manner, with intracellular ROS accumulating in the mitochondria and endoplasmic reticulum after exposure . The stability and degradation of phenylarsine oxide in laboratory settings have not been extensively studied, but its long-term effects on cellular function include sustained cytotoxicity and apoptosis .
Dosage Effects in Animal Models
The effects of phenylarsine oxide vary with different dosages in animal models. At higher doses, phenylarsine oxide induces significant cytotoxicity and apoptosis in cancer cells . In murine models, phenylarsine oxide has been shown to cause dose-dependent upregulation of ROS, cytokines, and unfolded protein response (UPR) proteins, leading to inflammation and apoptosis . Toxic or adverse effects at high doses include severe cytotoxicity and potential damage to normal tissues .
Metabolic Pathways
Phenylarsine oxide is involved in metabolic pathways that include the inhibition of protein tyrosine phosphatases and the induction of ROS-mediated signaling pathways . It binds with cysteine residues of intracellular proteins, affecting metabolic flux and metabolite levels . Phenylarsine oxide also interacts with enzymes involved in the regulation of intracellular calcium levels and ATPase activity .
Transport and Distribution
Phenylarsine oxide is transported and distributed within cells and tissues through passive diffusion . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Phenylarsine oxide’s high affinity for sulfur atoms in thiols allows it to form stable complexes with proteins, affecting its distribution within cells .
Subcellular Localization
Phenylarsine oxide localizes to the mitochondria and endoplasmic reticulum, where it induces ROS-mediated cytotoxicity . It also affects the plasma membrane by inhibiting the internalization of cell surface receptors . The subcellular localization of phenylarsine oxide is influenced by its ability to bind to vicinal sulfhydryl groups and form stable complexes with proteins .
准备方法
苯胂氧化物可以通过多种方法合成。 一种常见的合成路线是将苯胂二氯化物与水反应,生成苯胂氧化物和盐酸 。反应条件通常包括使用惰性气氛以防止氧化,以及使用苯或甲苯等溶剂溶解反应物。
化学反应分析
苯胂氧化物会发生多种类型的化学反应,包括:
氧化: 苯胂氧化物可以被氧化生成苯胂酸。
还原: 它可以被还原为苯胂。
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及硫醇等亲核试剂用于取代反应。 这些反应产生的主要产物包括苯胂酸、苯胂和各种硫醇-苯胂氧化物配合物 。
相似化合物的比较
苯胂氧化物在砷化合物中是独特的,因为它能够与相邻的硫醇形成稳定的配合物。类似的化合物包括:
苯胂酸: 含有砷氧双键,不形成环状寡聚体。
苯胂二氯化物: 用作合成苯胂氧化物的先驱。
属性
IUPAC Name |
arsorosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5AsO/c8-7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVCCPGCDUSGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5AsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042249 | |
| Record name | Phenylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a melting point of 144-146 degrees C; [Merck Index] | |
| Record name | Phenyl arsine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1912 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-03-6 | |
| Record name | Phenylarsine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxophenylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phenylarsine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arsine, oxophenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylarsine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylarsine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOPHENYLARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUR2WY345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PAO?
A1: PAO exerts its effects primarily by binding to vicinal dithiol groups found in proteins. This interaction often leads to the formation of stable ring complexes, disrupting the normal function of the target protein. [, , , ]
Q2: How does PAO impact signal transduction pathways?
A2: PAO has been shown to affect several signaling pathways by inhibiting protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating tyrosine phosphorylation, a key mechanism in signal transduction. By inhibiting PTPs, PAO can lead to increased tyrosine phosphorylation of signaling molecules, ultimately affecting cellular responses. [, , , ]
Q3: Can you provide specific examples of proteins affected by PAO?
A3: Research has identified several proteins targeted by PAO, including:
- Insulin receptor signaling: PAO disrupts insulin-stimulated glucose uptake by interfering with signal transmission from the insulin receptor, possibly by targeting a 15-kDa protein involved in this pathway. [, , ]
- Endothelial nitric oxide synthase (eNOS): PAO induces Ca2+-independent activation of eNOS, potentially through conformational changes or altered protein-protein interactions. []
- Tau protein: PAO increases tau phosphorylation within its microtubule-binding domain at specific non-Ser/Thr-Pro sites, leading to decreased microtubule stability. [, ]
- NADPH oxidase: PAO inhibits the activation of NADPH oxidase in neutrophils, primarily by binding to the beta subunit of the flavocytochrome b component. []
Q4: What is the molecular formula and weight of PAO?
A4: The molecular formula of PAO is C6H5AsO. Its molecular weight is 168.01 g/mol.
Q5: Is there any spectroscopic data available for PAO?
A5: While the provided research papers primarily focus on the biological effects of PAO, spectroscopic data like NMR or IR spectra are not extensively discussed.
Q6: Are there any specific applications of PAO related to its material properties?
A8: The provided research primarily focuses on the biological applications of PAO. While it has historical uses in chemical synthesis [], the papers do not delve into material-specific applications.
Q7: Does PAO exhibit any catalytic properties?
A7: PAO is not typically known for its catalytic properties. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.
Q8: What are the main findings from in vitro studies using PAO?
A8: In vitro studies have demonstrated the ability of PAO to:
- Inhibit insulin-stimulated glucose uptake in adipocytes [, , ]
- Activate eNOS in endothelial cells []
- Modulate tau phosphorylation and microtubule stability in neuronal cells [, ]
- Inhibit NADPH oxidase activation in neutrophils []
Q9: What insights have been gained from in vivo studies using PAO?
A9: In vivo studies using PAO have provided evidence for its role in:
- Regulating cerebral vascular tone in newborn pigs []
- Modulating cardiac sympathetic afferent reflex in rats []
Q10: Are there specific drug delivery strategies being explored for PAO?
A17: While the research primarily uses PAO as a tool to study cellular mechanisms, some studies explore its potential therapeutic applications. For instance, researchers have investigated magnetic poly D,L-lactide-co-glycolide PAO nanoparticles (M-PLGA-PAO-NS) for targeted delivery and inhibition of hepatic carcinoma. []
Q11: What analytical techniques are commonly used to study PAO?
A11: The research papers employ various techniques to investigate the effects of PAO, including:
- Radioligand binding assays: To study the interaction of PAO with specific proteins, such as the dopamine transporter. []
- Immunoblotting: To analyze changes in protein phosphorylation levels upon PAO treatment. [, , ]
- Enzyme activity assays: To assess the impact of PAO on the activity of enzymes like eNOS, NADPH oxidase, and PTPs. [, , ]
- Cell-based assays: To evaluate the effects of PAO on cellular processes such as glucose uptake, cell death, and signal transduction. [, , , ]
- Animal models: To investigate the physiological effects of PAO in vivo. [, ]
Q12: Are there any specific challenges in analyzing PAO?
A20: Analyzing PAO can be challenging due to its reactivity and potential for non-specific interactions. Researchers often employ careful controls and specific analytical methods to ensure accurate and reliable results. For example, using the dithiol compound 2,3-dimercaptopropanol to reverse PAO's effects helps confirm the specificity of its action on vicinal dithiols. [, ]
Q13: What is known about the environmental impact of PAO?
A21: The research papers primarily focus on the biochemical and cellular effects of PAO. While its use in specific applications, such as industrial cooling waters, is mentioned [], the broader environmental impact and degradation pathways are not extensively discussed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















